molecular formula C24H16ClN3O2S B11451588 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11451588
M. Wt: 445.9 g/mol
InChI Key: AHAJKGRIZDUBTB-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a benzoxazole core, a thiazole ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiazole ring and the chlorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combination of a benzoxazole core, thiazole ring, and chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClN3O2S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C24H16ClN3O2S/c25-18-9-6-15(7-10-18)12-19-14-26-24(31-19)27-23(29)17-8-11-21-20(13-17)22(30-28-21)16-4-2-1-3-5-16/h1-11,13-14H,12H2,(H,26,27,29)

InChI Key

AHAJKGRIZDUBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=NC=C(S4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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